molecular formula C3H8N2O4S B14568042 4,5-dihydro-1H-imidazole;sulfuric acid CAS No. 61488-94-6

4,5-dihydro-1H-imidazole;sulfuric acid

Cat. No.: B14568042
CAS No.: 61488-94-6
M. Wt: 168.17 g/mol
InChI Key: IFCOMSZHIDTXOT-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-imidazole;sulfuric acid is a compound that combines the heterocyclic structure of 4,5-dihydro-1H-imidazole with sulfuric acid. Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. The addition of sulfuric acid introduces sulfonic acid functionality, which can significantly alter the chemical properties and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1H-imidazole derivatives typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines in the presence of catalysts. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, utilizing nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of key intermediates followed by cyclization reactions. The use of acidic ionic liquids as catalysts has been explored to achieve high yields under optimal reaction conditions and ultrasound irradiation .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-imidazole;sulfuric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolones or other oxidized derivatives.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like dimethyldioxirane, reducing agents such as hydrogen gas, and various catalysts like nickel and copper. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

Major products formed from these reactions include disubstituted imidazoles, imidazolones, and other functionalized derivatives that can be further utilized in various applications .

Scientific Research Applications

4,5-Dihydro-1H-imidazole;sulfuric acid and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H-imidazole;sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, imidazole derivatives can inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Properties

CAS No.

61488-94-6

Molecular Formula

C3H8N2O4S

Molecular Weight

168.17 g/mol

IUPAC Name

4,5-dihydro-1H-imidazole;sulfuric acid

InChI

InChI=1S/C3H6N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h3H,1-2H2,(H,4,5);(H2,1,2,3,4)

InChI Key

IFCOMSZHIDTXOT-UHFFFAOYSA-N

Canonical SMILES

C1CN=CN1.OS(=O)(=O)O

Origin of Product

United States

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